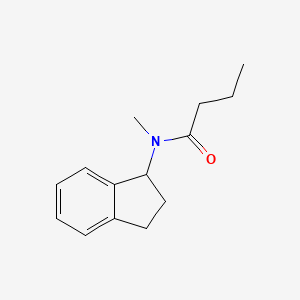
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance.
Mechanism of Action
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, energy metabolism, and glucose uptake in skeletal muscle and liver. Moreover, this compound has been found to reduce inflammation in adipose tissue by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to improve physical performance by increasing endurance and reducing fatigue in animal models. It has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to improved endurance capacity. Moreover, this compound has been found to increase oxygen uptake and reduce lactate accumulation during exercise, indicating improved aerobic capacity.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in various tissues, and its potential to improve physical performance in animal models. However, this compound has some limitations, including its potential to cause cancer in animal models, its unknown long-term effects on human health, and its potential to enhance athletic performance, which raises ethical concerns.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, including its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases, its effects on mitochondrial function and oxidative stress, its long-term safety and efficacy in humans, and its potential to enhance physical performance in athletes. Moreover, further research is needed to understand the mechanisms underlying the potential carcinogenic effects of this compound and to develop safer and more effective PPARδ agonists for therapeutic use.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide involves several steps, including the condensation of 2-bromo-4-methylpentanoic acid with 2-amino-3-methylbenzoic acid, followed by cyclization with trifluoroacetic anhydride to form the indene ring. The resulting compound is then treated with methylamine to yield this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in adipose tissue. Moreover, this compound has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle and liver.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-14(16)15(2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYRHMYOGWAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
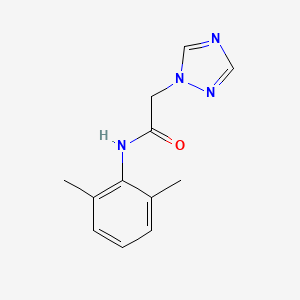
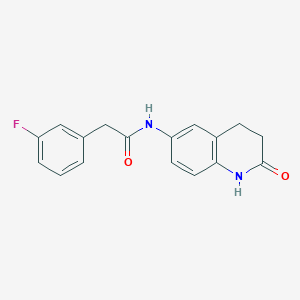
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)
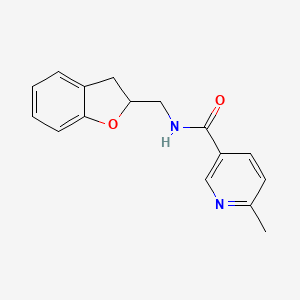

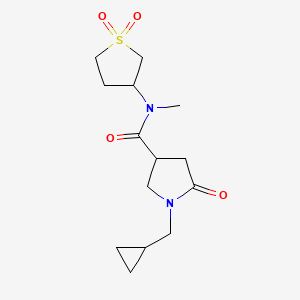
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


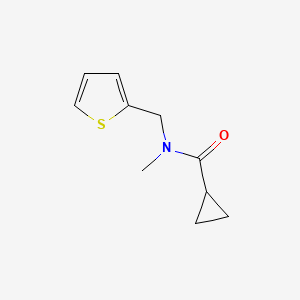
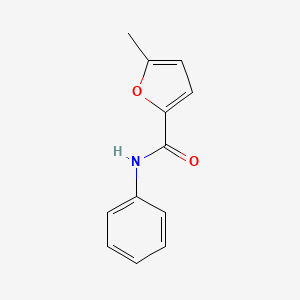
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)